Home > Products > Screening Compounds P135410 > Glucagon (19-29), human acetate
Glucagon (19-29), human acetate -

Glucagon (19-29), human acetate

Catalog Number: EVT-14886370
CAS Number:
Molecular Formula: C63H93N15O20S
Molecular Weight: 1412.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon (19-29), human acetate is a peptide derived from the glucagon hormone, specifically representing the C-terminal fragment of the glucagon molecule. This compound plays a significant role in metabolic regulation, primarily functioning as an inhibitor of insulin secretion. It is synthesized from proglucagon and is notable for its potential therapeutic applications, particularly in conditions related to glucose metabolism.

Source

Glucagon is primarily produced in the alpha cells of the pancreas. The specific fragment, glucagon (19-29), is generated through enzymatic cleavage of proglucagon, a precursor molecule that undergoes various modifications to yield active peptides including glucagon and its fragments .

Classification

Glucagon (19-29) belongs to the class of peptide hormones and is categorized as a glucagon analog. It is recognized for its ability to modulate glucose levels in the bloodstream and has been studied for its role in diabetes management and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of glucagon (19-29), human acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and yield optimization.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are sequentially added to the growing peptide chain.
  2. Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin using specific cleavage agents, often involving trifluoroacetic acid.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the target peptide from by-products and unreacted materials .
Molecular Structure Analysis

Structure

The molecular formula for glucagon (19-29), human acetate is C63H93N15O20SC_{63}H_{93}N_{15}O_{20}S, with a molecular weight of approximately 1412.57 g/mol. The structure comprises a sequence of amino acids that contribute to its biological activity.

Data

  • Amino Acid Sequence: The specific sequence of glucagon (19-29) includes critical residues that are essential for its function as an insulin secretion inhibitor.
  • Conformation: The three-dimensional structure is crucial for its interaction with receptors and biological activity, often analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Chemical Reactions Analysis

Reactions

Glucagon (19-29) engages in various biochemical reactions that influence glucose metabolism:

  1. Interaction with Receptors: Binding to glucagon receptors on liver cells stimulates gluconeogenesis and glycogenolysis.
  2. Inhibition of Insulin Secretion: It acts on pancreatic beta cells to inhibit insulin release, contributing to elevated blood glucose levels during fasting or hypoglycemic conditions .

Technical Details

The peptide's activity can be modulated by factors such as pH and ionic strength, which affect its stability and binding affinity.

Mechanism of Action

Process

Glucagon (19-29) operates primarily through its interaction with specific receptors located on target tissues:

  1. Receptor Binding: Upon binding to the glucagon receptor, it triggers a cascade of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production.
  2. Metabolic Effects: This signaling leads to increased hepatic glucose output and decreased insulin secretion, thereby elevating blood glucose levels .

Data

Research indicates that glucagon (19-29) retains significant biological activity similar to full-length glucagon but with enhanced specificity for certain metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH, which is critical for its biological function.

Chemical Properties

  • Stability: Exhibits improved stability compared to native glucagon due to modifications that reduce aggregation tendencies .
  • pH Sensitivity: Stability can vary significantly with changes in pH, necessitating careful formulation for therapeutic applications.
Applications

Scientific Uses

Glucagon (19-29), human acetate has several important applications in research and clinical settings:

  1. Diabetes Research: Used to study insulin regulation mechanisms and potential treatments for hypoglycemia.
  2. Therapeutic Development: Investigated as a candidate for formulations aimed at managing acute hypoglycemia or other metabolic disorders.
  3. Pharmacological Studies: Explored in studies assessing receptor interactions and signaling pathways involved in glucose metabolism .
Molecular Characterization and Biosynthesis

Structural Relationship to Proglucagon and Tissue-Specific Processing [9]

Glucagon (19-29), human acetate—also termed miniglucagon—is a bioactive undecapeptide derived from the C-terminal fragment of full-length glucagon (1-29). It arises from the tissue-specific post-translational processing of proglucagon, a 180-amino-acid precursor that encodes multiple peptide hormones, including glucagon, GLP-1, and GLP-2 [6] [9]. In pancreatic α-cells, proglucagon is primarily cleaved by prohormone convertase 2 (PC2) to release glucagon (1-29). Subsequent processing by specialized endopeptidases (NRD convertase and aminopeptidase-B) generates miniglucagon (residues 19-29) through excision of the N-terminal 18 amino acids [1] [6]. This secondary cleavage occurs locally, resulting in miniglucagon’s role as a paracrine regulator rather than a systemic hormone [6].

In contrast, intestinal L-cells process proglucagon via prohormone convertase 1/3 (PC1/3), yielding glicentin, oxyntomodulin, GLP-1, and GLP-2, but not glucagon or miniglucagon [9]. This compartmentalized biosynthesis ensures that miniglucagon production is exclusive to pancreatic islets, where it fine-tunes insulin secretion in response to metabolic signals [1] [6].

Table 1: Proglucagon-Derived Peptides Across Tissues

TissuePrimary ConvertaseMajor Peptides GeneratedMiniglucagon Production
Pancreatic α-cellsPC2Glucagon (1-29), MPGFYes (via secondary processing)
Intestinal L-cellsPC1/3Glicentin, Oxyntomodulin, GLP-1, GLP-2No
Brainstem neuronsPC1/3GLP-1, GLP-2No

Enzymatic Cleavage Mechanisms: Role of Prohormone Convertases in Fragment Generation [9]

The liberation of miniglucagon from its parent hormone requires a tightly regulated enzymatic cascade. Initial endoproteolytic cleavage of proglucagon by PC2 at mono- and dibasic sites (Lys-Arg and Arg-Arg) releases glucagon (1-29) in pancreatic α-cells [9]. Miniglucagon formation then depends on two sequential steps:

  • Endopeptidase cleavage: NRD convertase truncates glucagon (1-29) between residues Arg¹⁸ and Ala¹⁹.
  • Exopeptidase trimming: Aminopeptidase-B removes N-terminal arginine from the nascent glucagon (19-29) to yield the mature undecapeptide [1] [6].

Notably, PC2 alone cannot generate miniglucagon, as demonstrated by recombinant studies in non-endocrine cells. Even when co-expressed with chaperones like 7B2 or chromogranins, PC2 fails to produce glucagon or its fragments [9]. This confirms that miniglucagon biosynthesis requires cell type-specific auxiliary enzymes absent in extrapancreatic tissues. The peptide’s rapid degradation further limits its action to the islet microenvironment, where it modulates β-cell function [6].

Table 2: Enzymes in Miniglucagon Biosynthesis

EnzymeClassFunction in ProcessingSpecificity
Prohormone Convertase 2 (PC2)Subtilisin-like proteaseCleaves proglucagon to glucagon (1-29)Dibasic sites (Lys-Arg, Arg-Arg)
NRD ConvertaseMetalloendopeptidaseTruncates glucagon (1-29) to (18-29)Ala¹⁹⁻Arg¹⁸ bond
Aminopeptidase-BZinc-dependent exopeptidaseRemoves N-terminal Arg to yield glucagon (19-29)N-terminal basic residues

Acetate Modification: Implications for Stability and Bioactivity [7]

The acetate salt form of glucagon (19-29) significantly enhances its physicochemical stability while retaining biological activity. Native miniglucagon is inherently unstable in aqueous solutions due to:

  • Fibrillation propensity: Aggregation into β-sheet-rich fibrils, accelerated by agitation or neutral pH.
  • Chemical degradation: Deamidation (Asn²⁴, Gln³) and oxidation (Met²⁷) at physiological pH [7].

Acetate counterions mitigate these issues by maintaining the peptide in an acidic environment (pH 2.8–3.5), which suppresses fibrillation and oxidation. Studies show that acetate-formulated miniglucagon retains 93% ± 7% chemical integrity after 24 hours at 32°C in infusion pumps, compared to 83% after 48 hours [7]. This stability is critical for therapeutic applications, where miniglucagon must resist degradation in subcutaneous delivery systems.

Bioactivity assays confirm that the acetate form preserves miniglucagon’s function as an insulin secretion inhibitor. Despite structural modifications, it exhibits unaltered dose-dependent suppression of glucose-stimulated insulin release (IC₅₀ = 1 pM) [3] [5]. The acetate moiety does not interfere with receptor binding, as verified by unchanged EC₅₀ values in protein kinase A-based bioassays [7].

Table 3: Stability Profile of Acetate-Modified Miniglucagon

ParameterFreshly Reconstituted24h at 32°C48h at 32°CSignificance (P-value)
Chemical Intactness (LC-MS/MS)100%93.0% ± 7.0%83.0% ± 6.0%P=0.42 (24h); P=0.02 (48h)
Fibrillation (Fluorescence Shift)BaselineNo shiftNo shiftP>0.10
Bioactivity (EC₅₀ Shift)ReferenceUnchangedUnchangedP>0.13

Properties

Product Name

Glucagon (19-29), human acetate

IUPAC Name

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C63H93N15O20S

Molecular Weight

1412.6 g/mol

InChI

InChI=1S/C61H89N15O18S.C2H4O2/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62;1-2(3)4/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94);1H3,(H,3,4)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-;/m0./s1

InChI Key

MXGVJLSIUYCTCF-HOZXXMOVSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.